molecular formula C13H21N5O2S B5554208 4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5554208
M. Wt: 311.41 g/mol
InChI Key: VCLFXLUYDDQBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C13H21N5O2S and its molecular weight is 311.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.14159610 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the development of novel synthesis methods for pyrimidine derivatives, including those containing sulfonyl and piperazinyl moieties. These efforts aim to enhance the antimicrobial properties of the compounds. For example, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown antimicrobial activity (Ammar et al., 2004). Similarly, piperazinyl-glutamate-pyrimidines were synthesized as potent P2Y12 antagonists for inhibiting platelet aggregation, showcasing the chemical versatility and potential therapeutic applications of such compounds (Parlow et al., 2009).

Crystal Engineering and Hydrogen Bonding

The application of crystal engineering principles to prepare organic co-crystals and salts involving pyrimidine derivatives has been explored. This research sheds light on the structural versatility of these compounds and their potential in designing materials with specific properties (Elacqua et al., 2013). The study of hydrogen bonding patterns in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, further illustrates the significance of intermolecular interactions in defining the structural and functional attributes of pyrimidine derivatives (Smith et al., 2011).

Anticancer and Antimicrobial Applications

The synthesis and evaluation of pyrimidine derivatives for their antiproliferative activity against human cancer cell lines highlight the potential of these compounds in medicinal chemistry. Some derivatives have shown promising activity, indicating their utility as leads for developing new anticancer agents (Mallesha et al., 2012). Additionally, the antimicrobial activity of synthesized pyrimidine derivatives points to their potential in addressing infectious diseases (Ammar et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a pyrimidine ring have biological activity and are used as drugs .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in medicine or as a building block for more complex molecules .

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-21(19,20)18-10-8-16(9-11-18)12-4-5-14-13(15-12)17-6-2-3-7-17/h4-5H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLFXLUYDDQBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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